Tlr2-IN-C29

Descripción general

Descripción

Es conocido por su capacidad para bloquear las vías de señalización TLR2/1 y TLR2/6 inducidas por agonistas sintéticos y bacterianos de TLR2 en células humanas . Este compuesto ha mostrado un potencial significativo en la investigación de la inmunología y la inflamación debido a sus efectos inhibitorios sobre la expresión génica proinflamatoria .

Métodos De Preparación

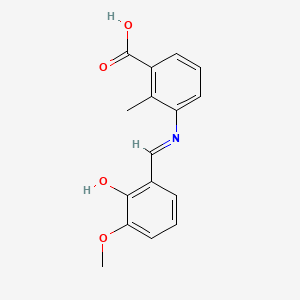

Rutas sintéticas y condiciones de reacción: La síntesis de C29 implica la condensación de 2-hidroxi-3-metoxibenzaldehído con ácido 2-metil-3-aminobenzoico en condiciones de reacción específicas. La reacción generalmente ocurre en presencia de un solvente adecuado y un catalizador para facilitar la formación de la base de Schiff.

Métodos de producción industrial: Si bien los métodos detallados de producción industrial para C29 no están ampliamente documentados, la síntesis generalmente sigue los principios de la síntesis orgánica que involucran reacciones de condensación. El proceso puede involucrar múltiples pasos, incluida la purificación y la cristalización, para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: C29 experimenta varias reacciones químicas, que incluyen:

Oxidación: C29 se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir C29 en sus formas reducidas.

Sustitución: C29 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones apropiadas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de C29 .

Aplicaciones Científicas De Investigación

C29 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar las vías de señalización de TLR2 y su inhibición.

Biología: Investigado por sus efectos sobre la señalización de células inmunitarias y la expresión génica proinflamatoria.

Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y condiciones que involucran la señalización de TLR2.

Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios e investigación sobre la modulación inmunitaria

Mecanismo De Acción

C29 ejerce sus efectos inhibiendo la interacción entre TLR2 y sus ligandos. Bloquea la interacción inducida por el ligando de TLR2 con MyD88, una proteína adaptadora clave en la vía de señalización de TLR2. Esta inhibición evita la activación de las vías de señalización aguas abajo, incluidas MAPK y NF-κB, que están involucradas en la expresión génica proinflamatoria . Al bloquear estas vías, C29 reduce eficazmente la producción de citocinas y mediadores proinflamatorios.

Compuestos similares:

Stigmasta-5, 22, 25-trien-7-on-3β-ol: Un nuevo esterol C29 aislado de Clerodendrum cyrtophyllum.

Alcanos (C29 y C31): Encontrado en ceras cuticulares de plantas y contribuye a la tolerancia a la sequía.

Singularidad de C29: C29 es único debido a sus efectos inhibitorios específicos sobre las vías de señalización de TLR2. A diferencia de otros compuestos similares, C29 se dirige selectivamente a la señalización de TLR2/1 y TLR2/6, lo que lo convierte en una herramienta valiosa para estudiar estas vías y desarrollar nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

Stigmasta-5, 22, 25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.

Alkanes (C29 and C31): Found in cuticular waxes of plants and contribute to drought tolerance.

Uniqueness of C29: C29 is unique due to its specific inhibitory effects on TLR2 signaling pathways. Unlike other similar compounds, C29 selectively targets TLR2/1 and TLR2/6 signaling, making it a valuable tool for studying these pathways and developing new therapeutic agents .

Actividad Biológica

Tlr2-IN-C29, commonly referred to as C29, is a small-molecule inhibitor targeting Toll-like receptor 2 (TLR2), which is crucial in the immune response to various pathogens. This article delves into the biological activity of C29, summarizing research findings, mechanisms of action, and relevant case studies.

C29 inhibits TLR2 signaling by binding to a specific pocket within the BB loop of the TIR (Toll/interleukin-1 receptor) domain of TLR2. This binding prevents the interaction between TLR2 and the MyD88 adapter protein, which is essential for downstream signaling pathways such as NF-κB and MAPK activation. The inhibition of these pathways leads to a reduction in pro-inflammatory cytokine production, which is critical in various inflammatory conditions.

In Vitro Studies

- Cytokine Inhibition : C29 significantly blocks the expression of IL-8 and IL-1β mRNA in human HEK-TLR2 transfectants and THP-1 macrophage-like cells upon stimulation with TLR2 agonists like P3C and P2C. This inhibition occurs in a dose-dependent manner, demonstrating its potency as an anti-inflammatory agent .

- MAPK and NF-κB Activation : In THP-1 cells, C29 treatment resulted in diminished interaction between TLR2 and MyD88, leading to reduced MAPK activation and NF-κB signaling at various time points post-stimulation . Specifically, it blocked P3C-induced degradation of IκBα, a critical step in NF-κB activation .

- Species-Specific Activity : Research indicates that C29 preferentially inhibits TLR2/1 signaling in murine models while effectively blocking both TLR2/1 and TLR2/6 signaling in human cells .

In Vivo Studies

C29 has been shown to reduce inflammation in animal models. For instance, mice treated with C29 exhibited lower levels of pro-inflammatory cytokines such as IL-12 p40 and TNF-α following P3C administration compared to control groups . This highlights its potential therapeutic applications in treating inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of C29:

| Study | Model | Findings | Concentration Used |

|---|---|---|---|

| Mistry et al., 2015 | HEK293T cells | Inhibited IL-8 mRNA expression | 10-50 µM |

| Mistry et al., 2015 | THP-1 cells | Blocked IL-1β expression | 50 µM |

| InvivoGen (2024) | Murine macrophages | Preferentially inhibited TLR2/1 signaling | 25-200 µM |

| Spandidos et al., 2024 | In vivo mouse model | Reduced IL-12 p40 and TNF-α levels | Not specified |

Case Study 1: Inflammatory Response Modulation

In a study investigating traumatic deep venous thrombosis (TDVT), C29 was administered to assess its impact on inflammatory responses mediated by TLR2. Results indicated that C29 treatment significantly reduced markers associated with inflammation (NF-κB, COX-2) compared to controls treated with Pam3CSK4, a known TLR2 agonist . This suggests that C29 may serve as a therapeutic agent in managing conditions characterized by excessive inflammation.

Case Study 2: Neuroinflammation

Another investigation into neuroinflammation related to COVID-19 utilized C29 to explore its effects on microglial activation. The application of C29 resulted in notable reductions in inflammatory markers within microglia, indicating its potential role in neuroprotective strategies against viral-induced inflammation .

Propiedades

IUPAC Name |

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 | |

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363600-92-4 | |

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.